

# 3',5'-Difluoro-4-propylbiphenyl CAS number and identifiers

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## Compound of Interest

Compound Name: 3',5'-Difluoro-4-propylbiphenyl

Cat. No.: B171920

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## 3',5'-Difluoro-4-propylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3',5'-Difluoro-4-propylbiphenyl**, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. This document details its chemical identifiers, physical properties, a representative synthetic protocol, and explores its potential applications in drug discovery.

## Core Compound Identifiers and Properties

**3',5'-Difluoro-4-propylbiphenyl** is a biphenyl molecule featuring two fluorine atoms on one phenyl ring and a propyl group on the other. These substitutions significantly influence its physicochemical properties, making it a valuable building block in various scientific fields.

Identifier	Value
CAS Number	137528-87-1
Molecular Formula	C <sub>15</sub> H <sub>14</sub> F <sub>2</sub>
Molecular Weight	232.27 g/mol
IUPAC Name	3,5-Difluoro-4'-propyl-1,1'-biphenyl
Synonyms	4-Propyl-3',5'-difluorobiphenyl

Table 1: Primary Identifiers for **3',5'-Difluoro-4-propylbiphenyl**. This table provides the key chemical identifiers for the compound.

Property	Value
Density	1.09±0.1 g/cm <sup>3</sup> (Predicted)
Boiling Point	302.8±30.0 °C at 760 mmHg (Predicted)
Flash Point	114.2±24.6 °C (Predicted)
LogP	5.26 (Predicted)

Table 2: Predicted Physicochemical Properties. This table summarizes the key predicted physical and chemical properties of **3',5'-Difluoro-4-propylbiphenyl**.

## Synthesis of 3',5'-Difluoro-4-propylbiphenyl

The synthesis of **3',5'-Difluoro-4-propylbiphenyl** is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of **3',5'-Difluoro-4-propylbiphenyl** from commercially available starting materials.

## Materials:

- 1-Bromo-3,5-difluorobenzene
- 4-Propylphenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas

## Equipment:

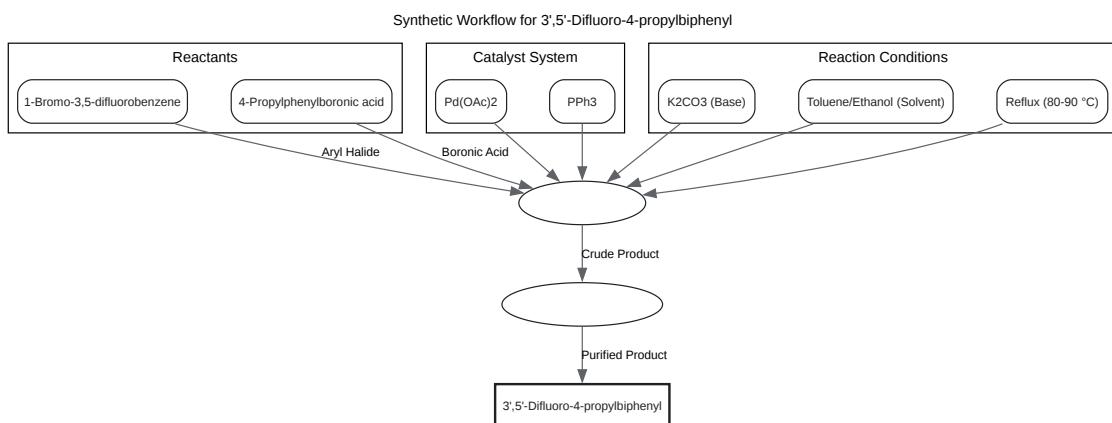
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

- Inert atmosphere setup

Procedure:

- Reaction Setup: To a round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-propylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
- Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
- Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3',5'-Difluoro-4-propylbiphenyl** as a pure compound.

## Synthetic Workflow Diagram



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Caption: Suzuki-Miyaura coupling reaction workflow for the synthesis of **3',5'-Difluoro-4-propylbiphenyl**.

## Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The 3',5'-difluoro substitution pattern on a phenyl ring can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

## Role of the 3',5'-Difluorophenyl Moiety

The 3',5'-difluorophenyl group is often used as a bioisosteric replacement for other functionalities to improve a drug candidate's profile. Key advantages include:

- **Metabolic Stability:** The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
- **Lipophilicity:** Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
- **Target Binding:** The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially increasing binding affinity and potency.

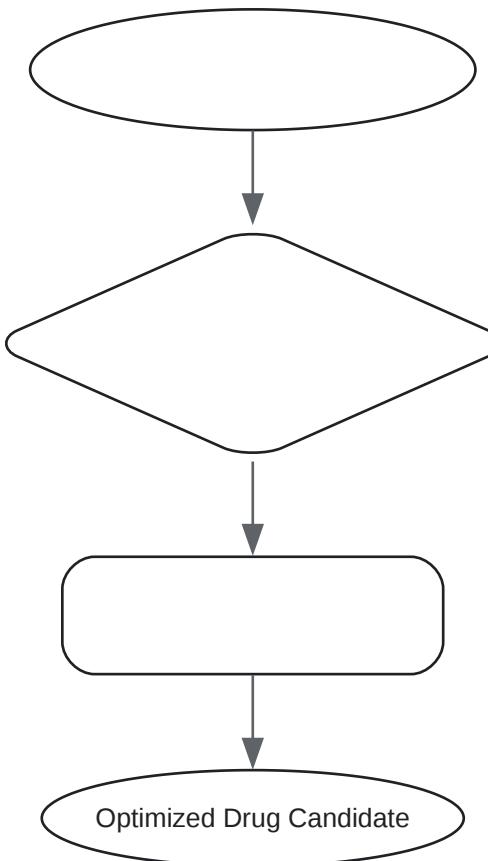
## The Propylbiphenyl Scaffold

The propylbiphenyl scaffold provides a rigid yet conformationally adaptable core that can be elaborated to target a wide range of biological receptors. The propyl group contributes to the hydrophobic character of the molecule, which can be crucial for binding to hydrophobic pockets in proteins.

## Conceptual Drug Discovery Application

**3',5'-Difluoro-4-propylbiphenyl** can serve as a key intermediate or fragment in the development of novel therapeutics. For instance, it could be incorporated into molecules targeting kinases, G-protein coupled receptors (GPCRs), or nuclear receptors, where the biphenyl moiety can mimic the interactions of endogenous ligands.

## Conceptual Application in Drug Discovery

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Caption: The role of the 3',5'-difluorophenyl moiety in optimizing a lead compound in drug discovery.

## Conclusion

**3',5'-Difluoro-4-propylbiphenyl** is a valuable chemical entity with significant potential in both materials science and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further derivatization. The strategic incorporation of the 3',5'-difluorophenyl moiety offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately leading to the

development of safer and more effective therapeutics. Further research into the specific biological activities of derivatives of this compound is warranted.

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